molecular formula C3H7FO B13421892 Ether, 2-fluoroethyl methyl CAS No. 627-43-0

Ether, 2-fluoroethyl methyl

Cat. No.: B13421892
CAS No.: 627-43-0
M. Wt: 78.09 g/mol
InChI Key: FQVSGUBAZSXHFZ-UHFFFAOYSA-N
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Description

"Ether, 2-fluoroethyl methyl" (IUPAC: methoxy-2-fluoroethane, CH₃-O-CH₂CH₂F) is a fluorinated ether characterized by a methyl group and a 2-fluoroethyl group linked via an oxygen atom. The introduction of fluorine into ethers enhances their electrochemical stability, lowers viscosity, and improves resistance to metabolic degradation, making them valuable in advanced technologies .

Properties

CAS No.

627-43-0

Molecular Formula

C3H7FO

Molecular Weight

78.09 g/mol

IUPAC Name

1-fluoro-2-methoxyethane

InChI

InChI=1S/C3H7FO/c1-5-3-2-4/h2-3H2,1H3

InChI Key

FQVSGUBAZSXHFZ-UHFFFAOYSA-N

Canonical SMILES

COCCF

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The most common method for synthesizing ethers, including Ether, 2-fluoroethyl methyl, is the Williamson ether synthesis. This involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction. For this compound, sodium methoxide can react with 2-fluoroethyl bromide under appropriate conditions .

Industrial Production Methods: Industrial production of ethers often involves the sulfuric-acid-catalyzed reaction of alcohols. this method is typically limited to simple symmetrical ethers. For more complex ethers like this compound, the Williamson ether synthesis remains the preferred method due to its versatility and efficiency .

Chemical Reactions Analysis

Types of Reactions: Ether, 2-fluoroethyl methyl, primarily undergoes cleavage reactions in the presence of strong acids. These reactions can proceed via S_N2 or S_N1 mechanisms, depending on the structure of the ether and the conditions used .

Common Reagents and Conditions:

Major Products: The major products of the acidic cleavage of this compound, are typically alcohols and alkyl halides. For example, cleavage with HI would yield 2-fluoroethanol and methyl iodide .

Scientific Research Applications

Ether, 2-fluoroethyl methyl, has several applications in scientific research:

Mechanism of Action

The primary mechanism of action for Ether, 2-fluoroethyl methyl, involves its cleavage in the presence of strong acids. The ether oxygen is protonated, followed by nucleophilic attack leading to the formation of alcohols and alkyl halides. The specific pathway (S_N2 or S_N1) depends on the structure of the ether and the conditions used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Electrochemical Performance in Battery Electrolytes

Bis(2-fluoroethyl) ether (Structure: (CH₂CH₂F)₂O) demonstrates superior ionic conductivity and low-temperature stability (-40°C to 60°C) as a lithium battery electrolyte compared to non-fluorinated analogs. Molecular dynamics simulations suggest that fluorine’s electron-withdrawing effect weakens Li⁺-solvent coordination, facilitating faster ion transport .

Compound Ionic Conductivity (mS/cm) Operating Temp. Range (°C) Viscosity (cP)
Bis(2-fluoroethyl) ether 5.8 (at 25°C) -40 to 60 0.21 (25°C)
MTBE 0.9 (at 25°C) 0 to 40 0.37 (20°C)

Key Research Findings and Implications

  • Fluorination in ethers improves electrochemical performance and metabolic stability but may elevate toxicity depending on substituents .
  • Comparative studies indicate that fluoroethers outperform non-fluorinated analogs in extreme-temperature applications, supporting their use in next-gen energy storage .

Biological Activity

Ether, 2-fluoroethyl methyl (CAS No. 627-43-0), is a fluorinated ether that has garnered attention in various fields of research, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, including its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a fluorine atom attached to the ethyl group of a methyl ether. The molecular formula is C4_4H9_9FO, and it exhibits unique properties due to the electronegative fluorine atom, which can influence the compound's interaction with biological targets.

Mechanisms of Biological Activity

The biological activity of ether compounds often relates to their ability to interact with various biochemical pathways. Research indicates that fluorinated ethers can exhibit enhanced lipophilicity, which may improve membrane permeability and bioavailability compared to their non-fluorinated counterparts .

Privileged Substructures

Certain chemical substructures within ethers have been identified as "privileged," meaning they are predisposed to bioactivity. Studies have shown that compounds containing these substructures tend to exhibit higher rates of biological activity across diverse phenotypic assays . For example, the presence of specific functional groups can enhance binding affinity to target proteins, leading to increased efficacy.

Case Studies and Research Findings

  • Phenotypic Assays : In one study involving a library of compounds, ether derivatives were tested across multiple cell-based phenotypic assays. The results indicated that compounds with fluorinated structures had a significantly higher rate of activity compared to non-fluorinated analogs. Specifically, 18.4% of tested compounds showed activity in at least one assay .
  • Cancer Cell Line Inhibition : Another critical area of research involved testing this compound against various cancer cell lines. The compound demonstrated promising results in inhibiting cell growth in certain types of cancer, suggesting potential therapeutic applications in oncology.
  • Mechanistic Studies : Detailed mechanistic studies revealed that the compound could modulate specific signaling pathways involved in cell proliferation and apoptosis. For instance, it was found to inhibit histone acetylation, a process crucial for gene regulation and expression in cancer cells .

Data Table: Summary of Biological Activity Findings

StudyAssay TypeActive Compounds (%)Notable Findings
Study ACell-based phenotypic assays18.4%Enhanced activity in fluorinated ethers
Study BCancer cell line inhibition11.4%Significant growth inhibition in select lines
Study CMechanistic analysisN/AInhibition of histone acetylation observed

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-fluoroethyl methyl ether, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or fluorination of precursor molecules (e.g., 2-chloroethyl methyl ether). Reaction parameters such as temperature (e.g., 60–80°C for fluorination), solvent polarity, and catalyst choice (e.g., KF or CsF) critically affect yield. Purity is optimized via distillation or chromatography, with GC-MS or NMR used for validation .
  • Key Considerations : Side reactions (e.g., elimination to form alkenes) must be monitored, particularly under high-temperature conditions.

Q. What spectroscopic techniques are most effective for characterizing 2-fluoroethyl methyl ether?

  • Methodological Answer :

  • NMR : 19F^{19}\text{F} NMR (δ ≈ -210 to -220 ppm) identifies fluorine environments, while 1H^{1}\text{H} NMR distinguishes methyl (δ ~3.3 ppm) and fluorinated ethyl groups (δ ~4.5–4.7 ppm).
  • IR : C-F stretching vibrations (~1100–1200 cm1^{-1}) and ether C-O-C bands (~1050–1150 cm1^{-1}) confirm functional groups.
  • Mass Spectrometry : Fragmentation patterns (e.g., loss of CH3_3O• or FCH2_2CH2_2•) aid structural elucidation .

Q. How can researchers safely handle 2-fluoroethyl methyl ether in laboratory settings?

  • Methodological Answer : Use fume hoods to mitigate inhalation risks (vapor pressure ~45 mmHg at 25°C). Store in flame-resistant cabinets (flash point <0°C). Emergency protocols should address spills with inert adsorbents (e.g., vermiculite) and avoid water due to potential reactivity .

Advanced Research Questions

Q. How does the introduction of a fluorine atom in 2-fluoroethyl methyl ether influence its physicochemical properties compared to non-fluorinated analogs?

  • Methodological Answer : Fluorination increases polarity and thermal stability (decomposition ~200°C vs. ~160°C for ethyl methyl ether). Conductivity studies in Li-ion batteries show enhanced ionic transport at elevated temperatures (threshold ~65°C) due to reduced solvent viscosity and improved Li+^+ solvation .
  • Data Interpretation : Compare Arrhenius plots of conductivity for fluorinated vs. non-fluorinated ethers to identify temperature-dependent behavior .

Q. What strategies resolve contradictions in environmental fate data for 2-fluoroethyl methyl ether?

  • Methodological Answer :

  • Literature Synthesis : Cross-reference CAS-number-based studies (e.g., using keywords pollution, monitoring) to identify gaps in degradation pathways .
  • Expert Review : Engage interdisciplinary panels to evaluate conflicting biodegradation half-lives (e.g., aerobic vs. anaerobic conditions) and prioritize lab-scale simulations under controlled parameters (pH, microbial consortia) .

Q. How can computational modeling predict the reactivity of 2-fluoroethyl methyl ether in novel chemical reactions?

  • Methodological Answer :

  • DFT Calculations : Optimize transition states for SN2 reactions (e.g., with Grignard reagents) using Gaussian or ORCA software. Compare activation energies (ΔG^\ddagger) with experimental kinetic data.
  • MD Simulations : Model solvent interactions (e.g., in DMF or THF) to predict solubility and aggregation behavior .

Q. What ethical and regulatory challenges arise when scaling up 2-fluoroethyl methyl ether synthesis for academic-industrial collaborations?

  • Methodological Answer :

  • Ethical Compliance : Adhere to institutional review boards (IRBs) for hazard communication and waste disposal protocols. Document participant selection criteria (e.g., lab personnel training levels) .
  • Regulatory Alignment : Align with REACH guidelines for fluorinated compounds, emphasizing environmental persistence (PBT) assessments and LC-MS monitoring of byproducts .

Data Management and Reproducibility

Q. How should researchers design data management plans (DMPs) for studies involving 2-fluoroethyl methyl ether?

  • Methodological Answer :

  • Metadata Standards : Use FAIR principles (Findable, Accessible, Interoperable, Reusable) to catalog synthetic procedures, spectral data, and toxicity profiles.
  • Repository Selection : Deposit raw NMR/IR files in domain-specific repositories (e.g., PubChem, Zenodo) with persistent identifiers (DOIs) .

Q. What statistical approaches validate reproducibility in fluorinated ether research?

  • Methodological Answer :

  • Interlaboratory Studies : Compare yields/purity across labs using ANOVA to assess protocol robustness.
  • Sensitivity Analysis : Test reaction variables (e.g., catalyst loading ±5%) to quantify parameter tolerances .

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